molecular formula C13H14Cl4N2O2 B2397459 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide CAS No. 300814-51-1

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide

Cat. No. B2397459
M. Wt: 372.07
InChI Key: GABWMGOITQBHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide” is a chemical compound with the linear formula C17H15Cl4N3O2S . It has a molecular weight of 467.204 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide” is represented by the linear formula C17H15Cl4N3O2S . The CAS Number is 303754-48-5 .

Scientific Research Applications

Biochemical and Pharmacological Aspects

The compound moclobemide, which is closely related to 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide, serves as a reversible inhibitor of monoamine oxidase A (MAO-A), showcasing antidepressant efficacy comparable to tricyclic and polycyclic antidepressants. Its rapid absorption in humans and the ability to increase cytosolic concentrations of neurotransmitters such as norepinephrine, serotonin, and dopamine highlight its significant role in neuroscience research. This property underlines its potential in studies focusing on neuroprotective roles, suggesting a wider application in neuropharmacology and related fields (Nair, Ahmed, & Kin, 1993).

Materials Science and Corrosion Inhibition

In the context of materials science, derivatives of morpholine, a structural component of the compound , have been studied as corrosion inhibitors for mild steel. These studies revealed that compounds such as N-(2-chloroethyl)morpholine-4-carboxamide significantly inhibit mild steel corrosion, with efficiency increasing alongside concentration. This research suggests the applicability of 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide in developing protective coatings and treatments for metals in corrosive environments, pointing towards its importance in industrial applications and materials science (Nnaji et al., 2017).

properties

IUPAC Name

2-chloro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl4N2O2/c14-10-4-2-1-3-9(10)11(20)18-12(13(15,16)17)19-5-7-21-8-6-19/h1-4,12H,5-8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABWMGOITQBHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide

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